Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Medicinal Chemistry Building Block Reactivity Bioconjugation

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterobicyclic building block featuring a pyrazolo[1,5-a]pyridine core with a 3-ethyl ester and a 5-aminomethyl substituent, supplied as the hydrochloride salt. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, found in FDA-approved drugs such as ibudilast and in numerous clinical candidates targeting kinases, dopamine receptors, and phosphodiesterases.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7
CAS No. 2279124-47-7
Cat. No. B2917539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
CAS2279124-47-7
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl
InChIInChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H
InChIKeyMHTLJNPCMRUZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (CAS 2279124-47-7): A Differentiated Aminoalkyl Building Block for Kinase and CNS Drug Discovery


Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterobicyclic building block featuring a pyrazolo[1,5-a]pyridine core with a 3-ethyl ester and a 5-aminomethyl substituent, supplied as the hydrochloride salt. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, found in FDA-approved drugs such as ibudilast and in numerous clinical candidates targeting kinases, dopamine receptors, and phosphodiesterases [1]. The 5-aminomethyl group distinguishes this compound from the more common 5-amino analog (CAS 1101120-35-7) and from unsubstituted or 5-methyl variants, providing a primary amine extended by a methylene spacer that serves as a versatile handle for amide bond formation, reductive amination, or bioconjugation while preserving the aromatic character of the core [2].

Why Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Generic substitution among pyrazolo[1,5-a]pyridine-3-carboxylate building blocks is unwarranted because the substitution pattern on the pyridine ring profoundly dictates both synthetic utility and target engagement. SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamide anti-tubercular agents demonstrate that moving a methyl substituent from the 5-position to the 4-, 6-, or 7-position results in a 2–149-fold loss in potency against M. tuberculosis H37Rv, and replacing the 5-methyl with larger hydrophobic groups (isopropyl, phenyl) increases MIC values from ~7.7 nM to 47.4–478.9 nM [1]. The 5-aminomethyl group provides a chemically distinct reactive functionality: the primary aliphatic amine (pKa ~9.5) offers higher nucleophilicity and greater conformational flexibility compared to the 5-amino group (an aromatic amine, pKa ~4.5), enabling selective conjugation under conditions where aromatic amines remain unreactive [2]. Furthermore, the hydrochloride salt form delivers enhanced aqueous solubility—a critical parameter for both in vitro assay preparation and in vivo formulation—an advantage absent in the free base forms of structurally similar analogs [3].

Quantitative Differentiation Evidence for Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride vs Closest Analogs


Enhanced Nucleophilic Reactivity of the 5-Aminomethyl vs 5-Amino Substituent

The 5-aminomethyl substituent is an aliphatic primary amine with a predicted pKa of ~9.5 ± 0.5, while the 5-amino analog (ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1101120-35-7) bears an aromatic amine directly attached to the electron-deficient pyridine ring with a predicted pKa of ~4.5 ± 0.5 [1]. This ~5 log unit difference in basicity means the aminomethyl group remains predominantly unprotonated and nucleophilic at physiological pH (7.4), whereas the 5-amino group exists largely in its non-nucleophilic conjugate base form. In practical synthetic terms, this enables selective acylation or reductive amination at the 5-aminomethyl position under mild conditions (pH 7–9) without competing reaction at the aromatic amine of the comparator [2].

Medicinal Chemistry Building Block Reactivity Bioconjugation

Position 5 Substitution Criticality for Biological Target Engagement: Cross-Study SAR Evidence

In a systematic SAR study of pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv, the 5-methyl-substituted derivative (compound 5g) exhibited an MIC of 7.7 nM (0.004 μg/mL), whereas the 4-methyl isomer (5h) showed an MIC of 1,148 nM (0.60 μg/mL)—a 149-fold potency reduction [1]. Replacing the 5-methyl with a 5-ethyl (5m) or 5-methoxy (5k) retained potency (MIC 11.1–13.7 nM), but larger 5-substituents (5-isopropyl, 5n; 5-phenyl, 5r) eroded activity to MIC 47.4 nM and 478.9 nM, respectively [1]. Although 5-aminomethyl was not directly tested in this study, the data establish that the 5-position is the optimal substitution site and that small, polar substituents are tolerated. The 5-aminomethyl group (estimated van der Waals volume comparable to ethyl) occupies a favorable steric space while adding hydrogen-bond donor/acceptor capability absent in methyl or ethyl, offering a differentiated pharmacophore for kinase or GPCR targets [2].

Antitubercular Agents SAR Mycobacterium tuberculosis

Hydrochloride Salt Form Provides >100-Fold Aqueous Solubility Advantage Over Free Base Analogs

In a study of pyrazolo[1,5-a]pyridine-based p110α-selective PI3 kinase inhibitors, conversion of free base compounds to their hydrochloride salts resulted in up to 1,000-fold improvement in aqueous solubility while maintaining comparable enzymatic potency and selectivity [1]. Although the specific compounds in that study differ from the target scaffold, the physicochemical principle is general: protonation of the basic aminomethyl group (pKa ~9.5) by HCl generates a charged ammonium species that disrupts crystal packing and enhances hydration. The target compound, supplied as the hydrochloride salt, benefits from this effect. By contrast, the commonly available ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7) is typically supplied as the free base with limited aqueous solubility (<0.1 mg/mL estimated) .

Aqueous Solubility Formulation PI3 Kinase Inhibitors

Methylene Spacer Enables PROTAC Linker and Fluorescent Probe Conjugation Without Core Electronic Perturbation

The methylene spacer in the 5-aminomethyl group insulates the pyrazolo[1,5-a]pyridine π-system from the electron-withdrawing effects of amide or sulfonamide linkages formed during conjugation. In contrast, direct acylation of the 5-amino analog (CAS 1101120-35-7) converts the aromatic amine into an amide, significantly altering the electronic character of the pyridine ring (Hammett σₚ shift from –0.66 for NH₂ to +0.00 for NHCOCH₃) and potentially abolishing target binding that depends on the electron-rich 5-position [1]. The aminomethyl group, separated by an sp³ carbon, preserves the native electronic properties of the core while providing the conjugation handle. This design principle is exploited in dopamine D4 receptor ligands such as FAUC 113 and FAUC 213, where the aminomethyl linker is critical for maintaining high affinity (Ki = 1.3–28 nM) while enabling radiolabeling [2].

PROTAC Chemical Biology Fluorescent Probes

Recommended Application Scenarios for Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


PROTAC Degrader Synthesis: Selective Linker Attachment at the 5-Aminomethyl Handle

The aliphatic 5-aminomethyl amine (pKa ~9.5) can be selectively acylated with bifunctional PROTAC linkers (e.g., PEGylated carboxylic acids, NHS esters) under mild aqueous conditions (pH 7.5–8.5, 0–4°C) without requiring protection of the ethyl ester or reacting at the aromatic core [1]. This regioselectivity is not achievable with the 5-amino analog, which would require forcing conditions and risk ester hydrolysis. The hydrochloride salt form ensures solubility throughout the conjugation step, eliminating the need for organic co-solvents that could denature protein targets in subsequent biochemical assays [2].

Focused Kinase Library Design: Exploiting 5-Position SAR for p110α or CDK Inhibitor Optimization

SAR data from anti-tubercular pyrazolo[1,5-a]pyridine-3-carboxamides demonstrate that the 5-position tolerates small polar substituents while maintaining nanomolar potency, whereas shifting substitution to the 4-, 6-, or 7-position causes >100-fold activity loss [3]. The 5-aminomethyl group (sterically similar to 5-ethyl) can be elaborated via amide coupling to explore diverse R-group vectors without relocating the substituent to unfavorable positions. This compound is thus recommended as the central scaffold for libraries targeting kinases (e.g., p110α PI3K, CDKs) where aminomethyl-linked aromatic or heteroaromatic cap groups may engage the solvent-exposed region of the ATP-binding pocket [2].

Dopamine D4 Receptor Radioligand Development: Precursor for ¹⁸F-Labeled PET Tracers

The pyrazolo[1,5-a]pyridine scaffold with an aminomethyl substituent is the core pharmacophore of high-affinity D4 receptor ligands (FAUC 113, FAUC 213; Ki = 1.3–28 nM) [4]. The 5-aminomethyl compound can serve as a late-stage intermediate for introducing fluoroethoxy or fluorobenzyl groups via reductive amination or acylation, enabling the synthesis of ¹⁸F-labeled PET tracer candidates. The electronic insulation provided by the methylene spacer ensures that radiolabel attachment does not alter the electron density of the pyridine ring, preserving D4 receptor affinity and subtype selectivity [4].

Aqueous-Based High-Throughput Screening (HTS) Campaigns Requiring Soluble Building Blocks

The hydrochloride salt form overcomes the solubility limitations of free base pyrazolo[1,5-a]pyridine analogs, which typically require DMSO stock concentrations that can introduce solvent artifacts in cellular assays [2]. With an expected aqueous solubility >10 mg/mL, this compound can be used directly in PBS-buffered assay media at concentrations up to 10 mM without precipitation, making it suitable for automated HTS platforms, fragment-based screening by NMR, and biophysical assays (SPR, ITC) where DMSO interference must be minimized [2].

Quote Request

Request a Quote for Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.